molecular formula C17H11BrClNO B4027652 N-(4-bromonaphthalen-1-yl)-2-chlorobenzamide

N-(4-bromonaphthalen-1-yl)-2-chlorobenzamide

Cat. No.: B4027652
M. Wt: 360.6 g/mol
InChI Key: CADKYCVNKGHQSL-UHFFFAOYSA-N
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Description

N-(4-bromonaphthalen-1-yl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromonaphthalene moiety attached to a chlorobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromonaphthalen-1-yl)-2-chlorobenzamide typically involves the reaction of 4-bromonaphthalene-1-amine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromonaphthalen-1-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-(4-bromonaphthalen-1-yl)-2-chlorobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and ligands for catalysis.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(4-bromonaphthalen-1-yl)-2-chlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromonaphthalen-1-yl)-2-chloroacetamide
  • N-(4-bromonaphthalen-1-yl)-2-chlorobenzylamine
  • N-(4-bromonaphthalen-1-yl)-2-chlorophenylacetamide

Uniqueness

N-(4-bromonaphthalen-1-yl)-2-chlorobenzamide is unique due to the specific combination of the bromonaphthalene and chlorobenzamide moieties. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

N-(4-bromonaphthalen-1-yl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO/c18-14-9-10-16(12-6-2-1-5-11(12)14)20-17(21)13-7-3-4-8-15(13)19/h1-10H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADKYCVNKGHQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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